3-(4-Bromo-2-fluorophenyl)-1-propene
Overview
Description
3-(4-Bromo-2-fluorophenyl)-1-propene , also known by its chemical formula C12H8BrF , is a compound with an average mass of 251.094 Da . It falls under the category of biphenyl derivatives . The molecular structure consists of a biphenyl core with a 4-bromo-2-fluoro substituent on one of the phenyl rings .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Copolymerization
3-(4-Bromo-2-fluorophenyl)-1-propene is used in the synthesis of novel copolymers. For instance, novel trisubstituted ethylenes, including variants of this compound, were prepared and copolymerized with styrene. These copolymers were analyzed for their structural composition using various methods including IR, NMR, GPC, DSC, and TGA. The decomposition of these copolymers was found to occur in two steps, indicating their thermal stability and potential applications in materials science (Kharas et al., 2016).
Building Blocks in Organic Chemistry
The compound has also been a building block for tuning the electronic properties of conjugated polythiophenes. 3-Fluoro-4-hexylthiophene, which shares structural similarities with this compound, has been prepared through a synthetic route involving perbromination and used as substrates for electropolymerization. This demonstrates the role of such compounds in adjusting the electronic properties of polymers, which is crucial for their applications in electronic and photonic devices (Gohier et al., 2013).
Structural and Quantum Chemical Analysis
The compound is also utilized in structural and quantum chemical analyses. In a study, the molecular structure and Hirshfeld surface analysis were conducted for a derivative of this compound. Such analyses are pivotal in understanding the molecular and crystal structure, aiding in the development of new materials with desired properties (Atioğlu et al., 2019).
Synthesis and Characterization in Material Science
This compound and its derivatives are synthesized and characterized for various applications in material science. For example, a derivative was synthesized and characterized by FT-IR, NMR, and X-ray diffraction techniques. The compound's electronic and optical properties, such as absorption wavelengths and excitation energy, were computed, showcasing its potential in material science applications (Sathish et al., 2018).
Properties
IUPAC Name |
4-bromo-2-fluoro-1-prop-2-enylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF/c1-2-3-7-4-5-8(10)6-9(7)11/h2,4-6H,1,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXNPZRXQGFHMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=C(C=C1)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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